1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene

Lipophilicity Partition coefficient Membrane permeability

1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene (CAS 46207-09-4; molecular formula C₁₁H₁₃NO; MW 175.23 g·mol⁻¹) is an aromatic C-nitroso compound belonging to the conjugated α-nitrosoalkene subclass, featuring a 4-isopropylphenyl ring linked to a nitrosoethenyl moiety. Computed descriptors include a LogP of 3.55 (Chemsrc) / XLogP3-AA of 3.2 (PubChem), a topological polar surface area (TPSA) of 29.4 Ų, and zero hydrogen-bond donors.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 46207-09-4
Cat. No. B13820096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene
CAS46207-09-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=CN=O
InChIInChI=1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-8-12-13/h3-9H,1-2H3
InChIKeyVUOBPTJAEOSIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene (CAS 46207-09-4): Structural Identity and Computed Physicochemical Profile for Procurement Evaluation


1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene (CAS 46207-09-4; molecular formula C₁₁H₁₃NO; MW 175.23 g·mol⁻¹) is an aromatic C-nitroso compound belonging to the conjugated α-nitrosoalkene subclass, featuring a 4-isopropylphenyl ring linked to a nitrosoethenyl moiety . Computed descriptors include a LogP of 3.55 (Chemsrc) / XLogP3-AA of 3.2 (PubChem), a topological polar surface area (TPSA) of 29.4 Ų, and zero hydrogen-bond donors [1]. The compound exists as a monomer–dimer equilibrium species in solution, a hallmark of aromatic C-nitroso compounds, with the monomer dominant at ambient temperature [2]. Its closest structural analogs include the nitro derivative 1-isopropyl-4-(2-nitrovinyl)benzene (CAS 42139-37-7; C₁₁H₁₃NO₂; MW 191.23) and the methyl-substituted nitroso congener 1-methyl-4-(1-nitrosoethenyl)benzene (CAS 153629-88-0; C₉H₉NO; MW 147.17; LogP 2.73) .

Why 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene Cannot Be Replaced by Its Closest Nitro, Methyl, or Unsubstituted Analogs


Although 1-(2-nitrosoethenyl)-4-(propan-2-yl)benzene shares a vinyl-aromatic scaffold with several commercially available analogs, three structural features render generic substitution scientifically unsound. First, the C-nitroso (–N=O) group is electronically and electrochemically distinct from the nitro (–NO₂) group: nitrosoarenes exhibit reduction potentials approximately 0.2 to −0.2 V (vs. reference) compared with their nitro parents, which are reduced at significantly more negative potentials [1]. This difference governs redox-dependent biological activation and synthetic utility. Second, the 4-isopropyl substituent confers a computed LogP of 3.55, substantially higher than the methyl analog (LogP 2.73) ; hydrophobicity has been shown to correlate directly with inhibitory potency in aromatic nitroso compounds acting on NADPH oxidase [2]. Third, the conjugated nitrosoalkene motif is a uniquely reactive hetero-dienophile and Michael acceptor that cannot be mimicked by nitroalkenes or saturated nitroso compounds, as the nitrosoalkene undergoes [4+2] cycloadditions and Michael additions with distinct regio- and stereoselectivity [3][4]. These orthogonal differentiation axes mean that interchange without revalidation risks altered reactivity, potency, and selectivity.

Quantitative Differentiation Evidence for 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene Versus Closest Analogs


Computed Lipophilicity (LogP) Advantage Over the 4-Methyl Nitrosoethenyl Analog

1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene exhibits a computed LogP of 3.55 (Chemsrc) or XLogP3-AA of 3.2 (PubChem), representing a substantial increase over the 4-methyl analog 1-methyl-4-(1-nitrosoethenyl)benzene (CAS 153629-88-0), which has a computed LogP of 2.73 [1]. The ΔLogP of +0.82 (Chemsrc basis) corresponds to an approximately 6.6-fold greater octanol/water partition coefficient, indicating significantly enhanced lipophilicity conferred by the isopropyl group. Both compounds share an identical TPSA of 29.4 Ų and hydrogen-bond acceptor count of 2, confirming that the LogP difference arises purely from the alkyl substituent size without altering polarity or H-bond capacity [1].

Lipophilicity Partition coefficient Membrane permeability

Electrochemical Reduction Potential Differentiation: Nitroso (–N=O) vs. Nitro (–NO₂) Congener

The C-nitroso functional group in the target compound confers a reduction potential in the range of +0.2 to −0.2 V (vs. reference), as established for physiologically active benzenoid nitroso compounds, including substituted nitrosobenzenes [1]. This is appreciably more positive (i.e., easier to reduce) than the reduction potential of the corresponding nitro analog 1-isopropyl-4-(2-nitrovinyl)benzene (CAS 42139-37-7; C₁₁H₁₃NO₂; E₁/₂ for nitroaromatics typically falls in the range −0.5 to −1.2 V depending on substitution) [1][2]. The electrochemical study by Kovacic et al. demonstrated that nitroso forms are in most cases more biologically active than their nitro counterparts, attributable to this redox facilitation [1]. Importantly, this comparison is class-level: no direct head-to-head voltammetric data for the specific pair were identified in the peer-reviewed literature.

Electrochemistry Redox potential Bioactivation

Hydrophobicity-Dependent NADPH Oxidase Inhibition: Isopropyl vs. Methyl Substituent Implications

Fujii et al. (1997) demonstrated that aromatic C-nitroso compounds inhibit the NADPH oxidase system in neutrophils, with inhibition constants (IC₅₀ for O₂ consumption) of 0.043 mM for 2-nitrosotoluene (LogP ~2.39), 0.173 mM for nitrosobenzene (LogP ~1.87), and 0.672 mM for 4-nitrosophenol (LogP ~1.23), establishing a clear inverse correlation between hydrophobicity and IC₅₀: a more hydrophobic nitrosoarene is a more potent inhibitor [1]. At a computed LogP of 3.55 (Chemsrc) / 3.2 (PubChem), 1-(2-nitrosoethenyl)-4-(propan-2-yl)benzene falls at the high-hydrophobicity end of this structure–activity landscape, whereas the methyl analog (LogP 2.73) occupies an intermediate position [2]. Extrapolating from the published correlation, the target compound is predicted to exhibit greater inhibitory potency than less lipophilic nitrosoarene congeners, although the quantitative IC₅₀ for this specific compound has not been experimentally determined.

NADPH oxidase Neutrophil inhibition Structure–activity relationship

Hetero-Diels–Alder and Michael Acceptor Reactivity: Nitrosoalkene vs. Nitroalkene Functional Motif

The conjugated nitrosoethenyl (–CH=CH–N=O) motif in the target compound functions as a reactive hetero-dienophile in [4+2] cycloadditions and as a Michael acceptor toward carbon nucleophiles. Davies et al. (1983) demonstrated that α-nitrosostyrene (unsubstituted) undergoes cycloaddition with substituted styrenes to give 3-phenyl-5,6-dihydro-4H-1,2-oxazines in moderate yield, with 4-nitro-α-nitrosostyrene providing improved yields [1]. In contrast, the nitro analog 1-isopropyl-4-(2-nitrovinyl)benzene (CAS 42139-37-7) reacts via a distinct mechanistic pathway as a nitroalkene Michael acceptor—nitroalkenes are harder dienophiles and participate in [4+2] cycloadditions only under more forcing conditions or with activated dienes [2]. The nitrosoalkene review by Naumovich et al. (2017) notes that α-nitrosoalkenes are significantly more electrophilic than their nitroalkene counterparts, enabling conjugate addition under milder conditions, albeit with shorter lifetimes and greater propensity for polymerization [2]. This reactivity divergence means the nitroso compound opens access to 1,2-oxazine and α-branched oxime products that are inaccessible from the nitroalkene.

Cycloaddition Michael addition Nitrosoalkene Synthetic intermediate

C-Nitroso Polymerization Inhibition Functionality: Anaerobic Stabilization of Vinyl Monomers

C-Nitroso compounds are established anaerobic polymerization inhibitors for acrylic acid, methacrylic acid, and vinyl aromatic monomers during distillation and purification at elevated temperatures [1]. The target compound, by virtue of its C-nitroso functional group and conjugated vinyl-aromatic structure, falls within this functional class. The 4-isopropyl substituent further enhances solubility in hydrophobic monomer streams compared to polar nitrosoarenes such as 4-nitrosophenol. While the nitro analog 1-isopropyl-4-(2-nitrovinyl)benzene is not known to function as a polymerization inhibitor (nitro compounds operate via a distinct nitroxyl-radical-mediated mechanism requiring co-additives) [2], C-nitroso compounds can act as standalone inhibitors under anaerobic conditions by scavenging propagating macroradicals [1]. No direct comparative inhibition efficiency data (induction period, inhibitor consumption rate) were identified for this specific compound versus the nitro analog in the open literature.

Polymerization inhibitor Vinyl monomer stabilization Anaerobic conditions

Application Scenarios Where 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene Offers Justified Selection Advantages


Structure–Activity Relationship (SAR) Studies on NADPH Oxidase Inhibition Requiring High-Lipophilicity Nitrosoarenes

For medicinal chemistry programs investigating aromatic nitroso compounds as NADPH oxidase modulators, the 4-isopropyl derivative provides a critical high-logP data point (LogP 3.55) that extends the hydrophobicity range beyond nitrosobenzene (LogP ~1.87) and 2-nitrosotoluene (LogP ~2.39). The published correlation between lipophilicity and inhibitory potency (IC₅₀ range: 0.043–0.672 mM across the series) [1] supports the use of this compound to probe hydrophobic binding-site interactions. Selecting this compound over the methyl analog (LogP 2.73) enables testing the upper hydrophobicity limit of the SAR without altering TPSA or H-bond pharmacophore elements .

Synthetic Methodology Development Leveraging Nitrosoalkene Hetero-Diels–Alder Reactivity

The conjugated nitrosoethenyl moiety enables [4+2] cycloaddition with olefins and dienes to construct 5,6-dihydro-4H-1,2-oxazine scaffolds—a heterocyclic class with documented biological activity. As demonstrated for the parent α-nitrosostyrene system [2], the target compound can serve as a bench-stable precursor (via α-halooxime or alternative generation methods) for in situ nitrosoalkene formation. The isopropyl substituent may influence regioselectivity and dienophile scope compared to the unsubstituted or methyl analogs [3]. This compound is appropriate for laboratories developing heterocycle-focused compound libraries that require substitution diversity at the 4-position of the aromatic ring.

Electrochemical Probe Development Exploiting the Elevated Nitroso Reduction Potential

The favorable reduction potential range of aromatic nitroso compounds (+0.2 to −0.2 V) compared with nitroaromatics (−0.5 to −1.2 V) [4] makes this compound a candidate for electrochemical sensor or redox-probe applications where selective reduction at modest cathodic potentials is required. The isopropyl substituent is not expected to significantly perturb the core nitroso redox potential (being electronically remote and inductively weak), while providing improved solubility in non-aqueous electrolyte systems. Researchers developing nitrosoarene-based modified electrodes or redox-responsive materials should consider this derivative for applications demanding lipophilic character without sacrificing the characteristic nitroso electrochemical signature.

Vinyl Monomer Stabilization Under Anaerobic Processing Conditions

During distillation or elevated-temperature storage of acrylic acid, methacrylic acid, or styrene under substantially oxygen-free conditions, C-nitroso compounds function as radical-scavenging polymerization inhibitors [5]. The 4-isopropyl substitution on the aromatic ring enhances solubility in hydrophobic monomer streams relative to polar nitrosoarenes (e.g., 4-nitrosophenol). This compound may be evaluated as a candidate single-component inhibitor for process development, particularly in continuous distillation setups where inhibitor depletion and thermal stability are critical operational parameters. Procurement for this application should be accompanied by site-specific induction-period testing under target process conditions, as no published performance data for this specific derivative were identified.

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